Methyl 4-chloro-2,3-dimethylbenzoate
Description
Methyl 4-chloro-2,3-dimethylbenzoate (CAS No. 5628-67-1) is a benzoate ester characterized by a chlorine atom at the 4-position and methyl groups at the 2- and 3-positions of the aromatic ring. Its molecular formula is C₁₀H₁₁ClO₂, with a molecular weight of 198.65 g/mol. As an ester, it exhibits moderate solubility in organic solvents and lower polarity compared to its carboxylic acid counterparts. The compound is primarily utilized in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, or functional materials due to its stability and reactivity in substitution reactions .
Properties
IUPAC Name |
methyl 4-chloro-2,3-dimethylbenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-6-7(2)9(11)5-4-8(6)10(12)13-3/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWWNWHMDILYHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Cl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001289479 | |
| Record name | Methyl 4-chloro-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5628-67-1 | |
| Record name | Methyl 4-chloro-2,3-dimethylbenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5628-67-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 4-chloro-2,3-dimethylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001289479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of Methyl 4-chloro-2,3-dimethylbenzoate typically involves the esterification of 4-chloro-2,3-dimethylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Methyl 4-chloro-2,3-dimethylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions. For example, reaction with sodium methoxide can replace the chlorine atom with a methoxy group.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents used in these reactions include sodium methoxide, lithium aluminum hydride, and hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 4-chloro-2,3-dimethylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and as a building block for more complex molecules
Mechanism of Action
The mechanism of action of Methyl 4-chloro-2,3-dimethylbenzoate depends on its specific application. In enzyme inhibition studies, it may act by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the specific biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Benzoate Ester Family
The closest structural analogs of methyl 4-chloro-2,3-dimethylbenzoate are listed in , which highlights compounds with similarity scores ≥0.93. Key examples include:
| CAS No. | Compound Name | Substituent Positions | Ester Group | Similarity Score |
|---|---|---|---|---|
| 5628-67-1 | This compound | 4-Cl, 2-CH₃, 3-CH₃ | Methyl | 1.00 |
| 99585-14-5 | Methyl 2-chloro-6-methylbenzoate | 2-Cl, 6-CH₃ | Methyl | 0.95 |
| 56427-71-5 | Ethyl 3-chloro-2-methylbenzoate | 3-Cl, 2-CH₃ | Ethyl | 0.95 |
| 99585-13-4 | Methyl 5-chloro-2-methylbenzoate | 5-Cl, 2-CH₃ | Methyl | 0.93 |
Key Observations :
- Substituent Position Effects: The position of chlorine and methyl groups significantly influences physical properties.
- Ester Group Variation : Ethyl esters (e.g., CAS 56427-71-5) exhibit increased lipophilicity compared to methyl esters, altering solubility profiles and bioavailability in biological systems .
Comparison with Halogenated Aromatic Amines (NBOMe/NBOH Series)
and describe compounds like 25C-NBOMe (4-chloro-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine) and 25C-NBF (4-chloro-2,5-dimethoxy-N-(2-fluorobenzyl)phenethylamine). While these share a chloro-dimethoxy aromatic core, they differ critically in functional groups:
Key Observations :
- Functional Group Impact : The ester group in this compound renders it chemically inert compared to the amine group in NBOMe derivatives, which interact with serotonin receptors, leading to psychoactivity .
- Substituent Patterns : Methoxy groups in NBOMe compounds enhance hydrogen bonding, increasing receptor affinity, whereas methyl groups in the target compound prioritize steric effects in synthetic reactions .
Comparison with Halogenated Carboxylic Acids and Dyes
and highlight compounds like 4-chloro-2,3,5-trifluorobenzoic acid and azo dyes containing 4-chloro-2,5-dimethoxyphenyl groups.
Key Observations :
- Acidity vs. Ester Stability : The carboxylic acid derivative () is more reactive in acid-catalyzed reactions, whereas the ester is stable under basic conditions .
- Industrial Applications : Chloro and methoxy groups in dyes () improve lightfastness, contrasting with the synthetic utility of this compound in small-molecule synthesis .
Research Findings and Implications
- Synthetic Utility : this compound’s stability makes it preferable for multi-step syntheses, unlike labile amines or acids .
- Regulatory Considerations : While structurally similar to controlled substances (e.g., 25C-NBOMe), the absence of an amine group in the target compound avoids legal restrictions .
- Structure–Activity Relationships (SAR) : Substituent positions and functional groups dictate application domains—esters for synthesis, amines for bioactivity, and acids/dyes for industrial use .
Biological Activity
Methyl 4-chloro-2,3-dimethylbenzoate is an organic compound with significant biological activity. This article explores its biological effects, mechanisms of action, and relevant case studies, supported by diverse research findings.
This compound is classified as a benzoate ester, characterized by the following molecular formula:
- Molecular Formula : C10H11ClO2
- Molecular Weight : 200.65 g/mol
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly its potential as an antimicrobial and anticancer agent. Its structural features contribute to its reactivity and interaction with biological systems.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study found that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism is believed to involve interference with bacterial cell wall synthesis or function, though specific pathways for this compound require further elucidation .
Anticancer Potential
Preliminary studies suggest that this compound may have anticancer properties. It has shown selective cytotoxicity towards certain cancer cell lines, indicating potential for development as a chemotherapeutic agent. The compound appears to induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
The exact mechanisms by which this compound exerts its biological effects are still under investigation. However, several hypotheses have emerged based on related compounds:
- Enzyme Inhibition : Similar benzoate esters have been shown to inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.
- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to apoptosis.
- Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle in cancer cells, preventing proliferation.
Case Studies and Research Findings
Several studies have contributed to the understanding of this compound's biological activity:
- Antimicrobial Studies : Research on structurally similar compounds has demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. For example, derivatives of chlorobenzoates exhibited varying degrees of antimicrobial activity due to their ability to disrupt cell membranes .
- Cytotoxicity Assays : In vitro assays on cancer cell lines have shown that this compound can significantly reduce cell viability at certain concentrations. A study reported IC50 values indicating effective concentrations for inducing cytotoxicity .
- Metabolic Pathway Analysis : Investigations into the metabolic pathways affected by this compound suggest involvement in the modulation of key signaling pathways associated with inflammation and cancer progression .
Data Table: Summary of Biological Activities
Q & A
Q. Basic
- High-Resolution Mass Spectrometry (HRMS): Look for the molecular ion peak [M+H]⁺ or [M−H]⁻ corresponding to the molecular formula C₁₀H₁₁ClO₂. For example, a [M−H]⁻ peak at m/z 245.0248 (calculated for C₁₀H₉ClO₂: 245.0245) confirms the molecular weight .
- NMR Spectroscopy:
- ¹H NMR: A singlet (~3.9 ppm) for the methoxy group, aromatic protons split by substituents (e.g., doublets for ortho-chloro and methyl groups), and methyl protons at ~2.3–2.5 ppm.
- ¹³C NMR: A carbonyl signal at ~167 ppm, aromatic carbons between 120–140 ppm, and methyl carbons at ~20–25 ppm .
How do steric effects from 2,3-dimethyl substituents influence the reactivity of this compound in nucleophilic substitution reactions?
Advanced
The 2,3-dimethyl groups create steric hindrance, slowing nucleophilic attack at the ester’s carbonyl carbon. For example, hydrolysis under basic conditions may require prolonged reaction times or elevated temperatures compared to less hindered analogs. Kinetic studies using pseudo-first-order conditions can quantify this effect. Additionally, bulky nucleophiles (e.g., tert-butoxide) may show reduced reactivity, necessitating alternative catalysts or solvents .
What stability considerations are critical when storing this compound?
Advanced
The compound is sensitive to hydrolysis in humid or basic conditions. Storage at 0–6°C in anhydrous solvents (e.g., DCM or acetonitrile) minimizes degradation. Long-term stability assessments via periodic HPLC or TLC analyses are recommended. Degradation products, such as 4-chloro-2,3-dimethylbenzoic acid, can be identified by HRMS and mitigated by inert atmosphere storage .
How should researchers address contradictions in NMR data during structural validation?
Advanced
Unexpected peaks in ¹H NMR (e.g., additional singlets or splitting patterns) may indicate impurities or residual solvents. Strategies include:
- Repeating column chromatography with adjusted solvent gradients.
- Using deuterated solvents to exclude exchangeable protons.
- Comparing experimental data with computational predictions (e.g., DFT-calculated chemical shifts). For example, discrepancies in aromatic proton shifts could arise from anisotropic effects of substituents, requiring 2D NMR (COSY, HSQC) for resolution .
What methodologies are effective for analyzing substituent effects on the electronic properties of this compound?
Q. Advanced
- Hammett Analysis: Correlate substituent σ values with reaction rates (e.g., hydrolysis) to quantify electronic effects. The chloro group’s electron-withdrawing nature and methyl groups’ electron-donating effects can be modeled.
- DFT Calculations: Optimize the molecular geometry to compute electrostatic potential maps, highlighting electron-rich/depleted regions. This predicts sites for electrophilic/nucleophilic attack .
How can researchers troubleshoot low yields in the synthesis of this compound via acid chloride intermediates?
Advanced
Low yields often stem from incomplete acid chloride formation or methanol quenching. Solutions include:
- Ensuring anhydrous conditions by pre-drying DCM over molecular sieves.
- Using excess oxalyl chloride (2.5 equiv.) and extended reaction times (2–3 hrs).
- Confirming complete conversion via IR spectroscopy (disappearance of -OH stretch at ~2500–3000 cm⁻¹) before esterification .
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
